Maximin 28 can be sourced from both natural and synthetic pathways, although its predominant form in research and application is synthetic. It falls under the classification of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. This classification is significant as it influences the compound's reactivity and biological activity.
The synthesis of Maximin 28 typically involves a multi-step process that can be categorized into convergent and sequential synthesis designs. In convergent synthesis, different fragments of the compound are synthesized separately before being combined to form the final product. Sequential synthesis involves creating intermediates that are progressively transformed into the final compound.
Technical details regarding specific reagents, catalysts, and reaction conditions are often proprietary or vary significantly across different research groups, but they generally include standard organic synthesis techniques such as refluxing, distillation, and chromatography for purification.
Maximin 28 features a complex molecular structure characterized by its heterocyclic rings. The molecular formula typically includes various functional groups that enhance its reactivity and biological activity.
The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate its configuration.
Maximin 28 participates in various chemical reactions that can modify its properties or enable its use in different applications:
The technical details of these reactions depend on the specific conditions employed, including temperature, solvent choice, and the presence of catalysts.
Maximin 28 exhibits its biological effects through specific mechanisms that interact with cellular pathways. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors:
Quantitative data from pharmacological studies often support these mechanisms, providing insights into dosage-response relationships and therapeutic windows.
Maximin 28 possesses distinct physical and chemical properties that influence its behavior in various environments:
These properties are critical for determining appropriate handling procedures and potential applications in research or industry.
Maximin 28 has diverse applications across several scientific domains:
Maximin 28 was first isolated from the brain tissue of Bombina toads in a landmark study published in 2011. Researchers identified this peptide through mass spectrometry analysis of toad brain extracts, revealing its potent antimicrobial properties against Gram-positive and Gram-negative bacteria. The peptide demonstrated minimum inhibitory concentration (MIC) values of 4.7 μg/mL against Staphylococcus aureus, 9.4 μg/mL against Escherichia coli, and 75 μg/mL against Bacillus subtilis [1]. Structurally, Maximin 28 is a 28-amino acid peptide with the sequence Gly-Ile-Gly-Thr-Lys-Phe-Leu-Gly-Gly-Val-Lys-Thr-Ala-Leu-Lys-Gly-Ala-Leu-Lys-Glu-Leu-Ala-Ser-Thr-Tyr-Val-Asn-NH₂ (molecular formula: C₁₂₅H₂₁₁N₃₃O₃₅; molar mass: 2736.21 g/mol). Its C-terminal amidation and amphipathic structure contribute to membrane-disrupting functionality [1].
Table 1: Bioactivity Profile of Maximin 28
Pathogen | MIC Value (μg/mL) | Classification |
---|---|---|
Staphylococcus aureus | 4.7 | Gram-positive |
Escherichia coli | 9.4 | Gram-negative |
Bacillus subtilis | 75 | Gram-positive |
Research on Maximin 28 progressed through defined phases following its initial discovery:
The absence of therapeutic development milestones in literature reflects research focus on mechanistic studies rather than clinical translation. Patent databases show no commercial applications, consistent with its research-exclusive status [1].
The discovery team led by R. Liu established foundational knowledge about Maximin 28 through interdisciplinary collaboration. Their study involved:
Institutional partnerships followed a distributed expertise model:
graph LRA[Toad Tissue Collection] --> B[Proteomics Facility]B --> C[Structural Biology Lab]C --> D[Microbiology Department]
This workflow exemplifies efficient resource sharing without formal consortium structures. Subsequent studies referenced Liu et al.'s methodology but showed limited international collaboration. No industry partnerships were reported, aligning with the peptide's research-only status [1]. The Australian National University's framework for university-industry collaboration provides transferable principles for future translational work on amphibian antimicrobial peptides [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3